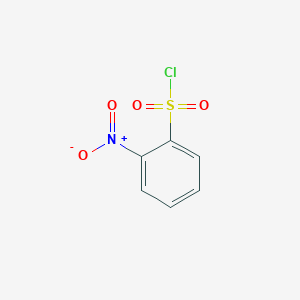

2-Nitrobenzenesulfonyl chloride

Cat. No. B045322

Key on ui cas rn:

1694-92-4

M. Wt: 221.62 g/mol

InChI Key: WPHUUIODWRNJLO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05728874

Procedure details

A 500 mL flask equipped with mechanical stirrer, condenser, addition funnel, and thermometer was charged with 50.0 g (0.255 mol) of 2-nitrobenzene sulfonyl chloride (Aldrich). Upon dropwise addition of 5M aqueous sodium hydroxide (125 mL, 0.625 mol) the reaction mixture warmed to 80° C. and a dark red/brown solution resulted. The mixture was stirred for 1 hour and the flask allowed to cool to room temperature. Next, 52.5 g of zinc dust (0.803 mol, Mallinckrodt) was added in one portion. The reaction mixture turned green and warmed to 40° C. Sodium hydroxide (50 percent w/w, 113.75 g, 1.42 mol) was then cautiously added dropwise. The temperature of the reaction mixture rose quickly and vigorous reflux ensued. The reaction mixture turned black, then light green, and finally gray. After addition was complete, the reaction mixture was heated to 90° C. and stirred for 30 minutes. The reaction mixture was cooled and filtered through diatomaceous earth. The zinc salts were washed several times with water yielding 850 mL of an orange/brown filtrate. The filtrate was immediately transferred to a 2 L flask equipped with mechanical stirrer, condenser, addition funnel, nitrogen inlet, and thermometer. Concentrated hydrochloric acid (250 mL) was added dropwise. A light yellow precipitate formed, leaving a clear yellow supernatant (pH=7). Further addition of acid caused the solid to dissolve and the solution to turn orange and then brown (pH=4). More acid caused a tan precipitate to form and persist. After HCl addition was complete, the temperature had risen to 45° C. and the pH was 1. The reaction mixture was stirred for an additional hour and then cooled in an ice bath. The precipitate was collected by filtration and dried in a vacuum oven at ambient temperature yielding a cake which weighed 11.69 g. The product was purified by dissolving it in 150 mL of hot water containing 13.5 mL of 5M sodium hydroxide. Concentrated HCl (15 mL) was then slowly added to reprecipitate the product. Vacuum filtration and drying in a vacuum oven at ambient temperature yielded 11.07 g (28.6 percent) of 4,4'-diaminobiphenyl-3,3'-disulfonic acid.

Yield

28.6%

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10](Cl)(=[O:12])=[O:11])([O-])=O.[OH-:14].[Na+].Cl>[Zn]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[C:5]([S:10]([OH:12])(=[O:11])=[O:14])[CH:6]=2)=[CH:6][C:5]=1[S:10]([OH:12])(=[O:14])=[O:11] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

113.75 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

52.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 500 mL flask equipped with mechanical stirrer, condenser, addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a dark red/brown solution resulted

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed to 40° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

vigorous reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated to 90° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through diatomaceous earth

|

WASH

|

Type

|

WASH

|

|

Details

|

The zinc salts were washed several times with water yielding 850 mL of an orange/brown filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate was immediately transferred to a 2 L flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with mechanical stirrer, condenser, addition funnel, nitrogen inlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Concentrated hydrochloric acid (250 mL) was added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A light yellow precipitate formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving a clear yellow supernatant (pH=7)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Further addition of acid

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had risen to 45° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred for an additional hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven at ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielding a cake which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was purified

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving it in 150 mL of hot water containing 13.5 mL of 5M sodium hydroxide

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Concentrated HCl (15 mL) was then slowly added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Vacuum filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying in a vacuum oven at ambient temperature

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C=C(C=C1)C1=CC(=C(C=C1)N)S(=O)(=O)O)S(=O)(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 11.07 g | |

| YIELD: PERCENTYIELD | 28.6% | |

| YIELD: CALCULATEDPERCENTYIELD | 25.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |